molecular formula C10H7ClINO2 B6188134 3-iodoquinoline-7-carboxylic acid hydrochloride CAS No. 2639458-55-0

3-iodoquinoline-7-carboxylic acid hydrochloride

Cat. No.: B6188134
CAS No.: 2639458-55-0
M. Wt: 335.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodoquinoline-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H7ClINO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

The synthesis of 3-iodoquinoline-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the iodination of quinoline-7-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is typically carried out in an acidic medium to facilitate the formation of the desired product. Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

3-iodoquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-iodoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-iodoquinoline-7-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential for diverse applications in various fields.

Properties

CAS No.

2639458-55-0

Molecular Formula

C10H7ClINO2

Molecular Weight

335.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.